O-Acetyl-N-carbobenzoxyhydroxylamine

Description

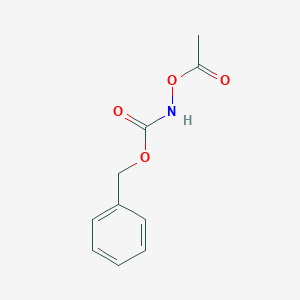

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenylmethoxycarbonylamino acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIRDDKOGLZHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449659 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180798-01-0 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for O Acetyl N Carbobenzoxyhydroxylamine

Synthetic Routes for O-Acetylation of N-Carbobenzoxyhydroxylamine

The introduction of an acetyl group onto the oxygen atom of N-carbobenzoxyhydroxylamine is a pivotal step in the synthesis of the target compound. This transformation can be achieved through several methods, primarily involving direct acylation or esterification techniques.

Direct Acylation Protocols

Direct acylation of N-carbobenzoxyhydroxylamine with a suitable acetylating agent is a common approach. Acetyl chloride, a highly reactive acyl halide, can be employed for this purpose. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial to control the reaction rate and minimize side reactions.

Another effective method involves the use of acylbenzotriazoles as acylating agents. This approach offers a milder alternative to acyl chlorides and can be performed in aqueous conditions, presenting a more environmentally benign option.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to room temperature |

| Acetic Anhydride | Pyridine | Dichloromethane | 0 to room temperature |

| Acylbenzotriazole | None | Water | Room temperature or microwave |

Esterification Techniques

Esterification using acetic anhydride is a widely utilized method for the O-acetylation of hydroxylamines. This reaction is typically catalyzed by a base, such as pyridine, which also acts as a solvent. The reaction proceeds by the nucleophilic attack of the hydroxyl group of N-carbobenzoxyhydroxylamine on the carbonyl carbon of acetic anhydride. The conditions for this reaction, including temperature and stoichiometry, must be carefully controlled to favor O-acetylation over potential N-acetylation.

Preparation of Key Precursors: N-Carbobenzoxyhydroxylamine

The synthesis of the precursor, N-carbobenzoxyhydroxylamine, is a critical foundational step. The most common and direct route involves the acylation of hydroxylamine (B1172632) with benzyl (B1604629) chloroformate.

Acylation of Hydroxylamine with Benzyl Chloroformate

The reaction between hydroxylamine hydrochloride and benzyl chloroformate in the presence of a base yields N-carbobenzoxyhydroxylamine. The base, typically sodium hydroxide or potassium hydroxide, is essential to liberate the free hydroxylamine from its hydrochloride salt and to neutralize the hydrochloric acid formed during the reaction. The reaction is often performed in a biphasic system or in a solvent mixture that can dissolve both the reactants. Careful control of the reaction temperature is necessary to prevent the decomposition of hydroxylamine.

A continuous-flow synthesis approach has also been developed for the preparation of related N-benzylhydroxylamine hydrochloride, offering advantages in terms of safety and scalability by minimizing the accumulation of unstable intermediates.

| Reactants | Base | Solvent | Temperature (°C) |

| Hydroxylamine Hydrochloride, Benzyl Chloroformate | Sodium Hydroxide | Methanol (B129727)/Water | 10-20 |

Alternative Methods for N-Protected Hydroxylamines (e.g., N-Boc-hydroxylamine)

While the carbobenzoxy (Cbz) group is a common protecting group for hydroxylamines, the tert-butoxycarbonyl (Boc) group offers an alternative with different deprotection conditions. The synthesis of N-Boc-hydroxylamine is typically achieved by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate. This method provides a valuable alternative for applications where the Cbz group may not be suitable.

Chemo- and Regioselective Synthesis Considerations

A key challenge in the synthesis of O-Acetyl-N-carbobenzoxyhydroxylamine is achieving high chemo- and regioselectivity. N-carbobenzoxyhydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atoms. The relative nucleophilicity of these atoms can be influenced by the reaction conditions.

In the acylation of hydroxyamino compounds, the general principle is that acidity favors O-acylation, while alkalinity favors N-acylation. This is because under acidic conditions, the more basic nitrogen atom is protonated, reducing its nucleophilicity and leaving the oxygen atom as the primary site for acylation. Conversely, under basic conditions, the nitrogen atom is more nucleophilic and competes with the oxygen for the acylating agent.

Therefore, to selectively achieve O-acetylation of N-carbobenzoxyhydroxylamine, the reaction is often carried out under conditions that suppress the nucleophilicity of the nitrogen atom. This can be achieved by using a non-basic or weakly basic medium or by performing the reaction at low temperatures. The choice of the acetylating agent also plays a role; bulkier reagents may show a preference for the less sterically hindered oxygen atom. Careful optimization of these parameters is essential to maximize the yield of the desired O-acetylated product and minimize the formation of the N-acetylated or di-acetylated byproducts.

Mechanistic Insights into O Acetyl N Carbobenzoxyhydroxylamine Reactivity

Electrophilic and Nucleophilic Characteristics of the O-Acetyl-N-carbobenzoxyhydroxylamine Moiety

The chemical behavior of this compound is dominated by its electrophilic nature. This characteristic arises from the specific arrangement of its functional groups. The nitrogen atom is bonded to two electron-withdrawing substituents: the carbobenzoxy (Cbz) group and the O-acetyl group. These groups delocalize the nitrogen's lone pair of electrons, reducing its nucleophilicity and rendering the nitrogen atom electron-deficient. Consequently, the molecule acts as a potent electrophile, readily reacting with a variety of nucleophiles. nih.gov

In this context, this compound serves as an aminating reagent where the nitrogen atom is the electrophilic center. Nucleophilic attack at the nitrogen results in the displacement of the acetate (B1210297) group, which functions as an effective leaving group. This reactivity is central to its application in forming new carbon-nitrogen bonds. wiley-vch.deresearchgate.net

While some hydroxylamine (B1172632) derivatives, such as hydroxylamine-O-sulfonic acid, can exhibit dual reactivity, acting as nucleophiles under acidic or neutral conditions and electrophiles under basic conditions, the structural features of this compound strongly favor its role as an electrophile. wikipedia.org The presence of the N-Cbz and O-acetyl groups makes the nitrogen atom significantly less basic and non-nucleophilic, directing its reactivity towards electrophilic amination pathways.

Reaction Mechanisms Involving the N-O Bond Cleavage

A central feature of the reactivity of hydroxylamine derivatives is the inherent weakness of the N-O σ bond, which has an average bond energy of approximately 57 kcal/mol. mdpi.comdoaj.org This relatively low bond energy means that N-O bond cleavage is often the key, driving step in reactions involving these molecules. nih.govnih.gov The cleavage can be initiated by various means, including transition-metal catalysis or radical initiators, leading to the formation of highly reactive nitrogen-centered intermediates. mdpi.comdoaj.org

The dissociation of the N-O bond in this compound can proceed through two distinct mechanistic pathways: homolytic and heterolytic cleavage. quora.comvedantu.com The preferred pathway is often dictated by the reaction conditions, such as the presence of catalysts, the nature of the solvent, and the temperature.

Heterolytic Cleavage: This pathway involves the asymmetric breaking of the N-O bond, where the oxygen atom retains both electrons from the bond, leading to the formation of an acetate anion and a positively charged nitrogen species, potentially an N-acylnitrenium ion intermediate. byjus.commaricopa.edu This process is favored in polar solvents that can stabilize the resulting ions. The resulting electrophilic nitrogen species is highly reactive towards nucleophiles.

Homolytic Cleavage: This pathway involves the symmetric breaking of the N-O bond, with each atom retaining one of the bonding electrons. maricopa.edupressbooks.pub This process generates a nitrogen-centered radical and an acetyloxy radical. Homolytic cleavage is often promoted by heat, light, or, more commonly in synthetic applications, by a transition metal catalyst. nih.govpressbooks.pub The resulting nitrogen radical can then participate in a variety of bond-forming reactions.

The following table provides a comparative overview of these two cleavage pathways.

| Feature | Homolytic Cleavage (Homolysis) | Heterolytic Cleavage (Heterolysis) |

| Electron Distribution | Bond electrons are split equally between N and O. quora.comvedantu.com | Both bond electrons are transferred to the more electronegative oxygen atom. quora.comvedantu.com |

| Products Formed | A nitrogen-centered radical and an acetyloxy radical. pressbooks.pub | An electrophilic nitrogen species (e.g., nitrenium ion) and an acetate anion. vedantu.com |

| Reaction Intermediates | Free radicals. maricopa.edu | Ions (cation and anion). maricopa.edu |

| Favorable Conditions | Non-polar bonds; often requires energy from heat, light, or a metal catalyst. nih.govpressbooks.pub | Polar bonds; favored in ionizing solvents. vedantu.combyjus.com |

| Example Reaction Type | Metal-catalyzed C-H amination. nih.gov | Nucleophilic substitution with organometallic reagents. |

Intramolecular Rearrangement Mechanisms

While direct amination reactions are the most common application, activated hydroxylamine derivatives can also undergo intramolecular rearrangements. For the broader class of O-acyl hydroxylamines, mechanisms such as multihetero-Cope rearrangements driven by the cleavage of the O-N bond have been described. nih.govnih.gov These sigmatropic reactions involve a concerted reorganization of electrons within the molecule, leading to a new constitutional isomer. Although specific examples involving this compound are not extensively documented, its structural similarity to other reactive O-acyl hydroxylamines suggests that such pathways are mechanistically plausible under appropriate thermal or catalytic conditions.

Influence of Protecting Groups on Reaction Pathways and Selectivity

The two protecting groups in this compound, the N-carbobenzoxy (Cbz) and the O-acetyl (Ac), are not merely passive spectators. They play a crucial role in modulating the compound's stability and reactivity, and in directing the course of chemical reactions. numberanalytics.com Their influence can be understood in terms of electronic and steric effects, as well as their function as an activating/leaving group.

N-Carbobenzoxy (Cbz) Group: This group has a significant electronic effect. As an electron-withdrawing carbamate (B1207046), it reduces the electron density on the nitrogen atom. This effect is twofold: it deactivates the nitrogen towards unwanted nucleophilic side reactions and enhances its electrophilicity, making it more susceptible to attack by external nucleophiles.

O-Acetyl (Ac) Group: The primary role of the acetyl group is to function as an activating group. By acylating the hydroxylamine oxygen, it creates a good leaving group—the stable acetate anion. The departure of this group is a key step in many reactions and is essential for the compound's role as an electrophilic aminating agent. nih.gov

The interplay of these groups influences the selectivity of reactions and can affect the competition between heterolytic and homolytic N-O bond cleavage pathways. The stability of the acetate leaving group, for instance, facilitates heterolytic cleavage.

The table below summarizes the primary functions of the protecting groups.

| Protecting Group | Location | Primary Influence | Effect on Reactivity |

| Carbobenzoxy (Cbz) | Nitrogen | Electronic | Reduces nitrogen nucleophilicity; enhances nitrogen electrophilicity. |

| Acetyl (Ac) | Oxygen | Leaving Group Ability | Activates the N-O bond for cleavage by forming a stable acetate anion. nih.gov |

Mechanistic Analogies with Other Activated Hydroxylamine Derivatives

The reactivity patterns of this compound can be better understood by comparing it to other activated hydroxylamine derivatives, which also function as electrophilic aminating agents. These analogues often differ in the nature of the group attached to the oxygen, which in turn modifies the reactivity of the N-O bond.

A prominent class of related reagents is the O-sulfonylhydroxylamines, such as O-tosylhydroxylamine or hydroxylamine-O-sulfonic acid. wikipedia.org These compounds are also powerful electrophilic aminating agents, and their reactions often proceed through mechanisms analogous to those of O-acetyl derivatives.

Similarities:

Both classes of compounds act as electrophilic nitrogen sources.

The core reactivity involves the cleavage of the N-O bond.

They are used in transition metal-catalyzed reactions to form C-N bonds with nucleophiles like organozinc or Grignard reagents. wiley-vch.denih.gov

Differences:

Reactivity and Leaving Group Ability: The sulfonate group (e.g., tosylate, mesylate) is a significantly better leaving group than acetate. This generally renders O-sulfonylhydroxylamines more reactive and potent as aminating agents. wikipedia.org This enhanced reactivity can also lead to lower stability, with some derivatives like O-mesitylenesulfonyl hydroxylamine (MSH) being challenging to handle. nih.gov

Reaction Scope: While both are used for amination, the higher reactivity of O-sulfonyl derivatives can enable reactions with less reactive nucleophiles. For example, highly electron-deficient heterocycles that are unreactive towards some aminating agents will react with stronger ones like O-tosylhydroxylamine. wikipedia.org

Rearrangement Pathways: O-(Arenesulfonyl)hydroxylamines have been shown to undergo a unique aminative rearrangement to produce ortho-sulfonyl anilines, a pathway not typically observed for O-acetyl derivatives. nih.gov

The following table compares key features of these two classes of aminating agents.

| Feature | This compound | O-Sulfonylhydroxylamines |

| Leaving Group | Acetate | Sulfonate (e.g., Tosylate, Mesylate) |

| Leaving Group Ability | Good | Excellent |

| Relative Reactivity | Potent Electrophile | Highly Potent Electrophile |

| Stability | Generally bench-stable | Can be unstable and difficult to handle. nih.gov |

| Primary Reactions | Electrophilic amination. | Electrophilic amination, Beckmann rearrangement. wikipedia.org |

| Unique Pathways | Potential for Cope-type rearrangements. nih.govnih.gov | Aminative rearrangement to anilines. nih.gov |

Formation and Reactivity of Transient Nitrogen Species (e.g., Nitrenes)

This compound can serve as a precursor to a transient nitrogen species, specifically a nitrene, through the cleavage of the N-O bond. Nitrenes are highly reactive, electron-deficient species with a monovalent nitrogen atom, analogous to carbenes. The generation of the N-carbobenzoxy-N-acetylnitrene intermediate from this compound can be induced under thermal or photochemical conditions, or through catalysis by transition metals.

The formation of the nitrene involves the homolytic or heterolytic cleavage of the relatively weak N-O bond. Once generated, this transient species is highly electrophilic and can undergo a variety of rapid subsequent reactions. The carbobenzoxy group attached to the nitrogen atom influences the reactivity and stability of the nitrene intermediate.

The primary modes of reactivity for the generated nitrene include:

C-H Insertion: The electrophilic nitrene can insert into carbon-hydrogen bonds, a reaction of significant synthetic utility for the formation of new C-N bonds. This process can occur intramolecularly to form cyclic products or intermolecularly with suitable substrates.

Addition to Alkenes: Nitrenes readily add across double bonds to form aziridines, three-membered heterocyclic rings. This reaction is often stereospecific, with the stereochemistry of the alkene being retained in the aziridine (B145994) product.

Rearrangement Reactions: The nitrene intermediate can undergo rearrangement, such as the Curtius-type rearrangement, to form more stable isocyanates.

The specific reaction pathway followed by the nitrene is dependent on the reaction conditions and the structure of the substrate it interacts with.

| Precursor | Method of Generation | Transient Species | Key Reactions |

| This compound | Thermal/Photochemical/Catalytic | N-carbobenzoxy-N-acetylnitrene | C-H Insertion, Aziridination, Rearrangement |

Nucleophilic Addition-Elimination Processes

In addition to forming nitrene intermediates, this compound can also react as an electrophilic aminating agent via a nucleophilic addition-elimination mechanism. In this pathway, a nucleophile attacks the electron-deficient nitrogen atom, leading to the displacement of the acetate group.

The mechanism proceeds in two conceptual steps:

Nucleophilic Addition: A nucleophile (Nu:) attacks the nitrogen atom of this compound. The nitrogen atom is rendered electrophilic by the presence of the two electron-withdrawing groups: the acetyl and the carbobenzoxy groups.

Elimination of the Leaving Group: The resulting intermediate collapses, leading to the elimination of the acetate anion (AcO⁻), which is a relatively good leaving group. This results in the formation of a new N-Nu bond.

This reactivity is particularly useful for the synthesis of N-substituted compounds. A variety of nucleophiles can be employed in this reaction, including amines, phosphines, and carbanions. For example, the reaction with a primary amine would lead to the formation of a hydrazine (B178648) derivative, while reaction with a phosphine (B1218219) could yield a phosphine imide.

The efficiency of this process is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react more readily.

| Substrate | Nucleophile | Key Steps | Product Type |

| This compound | Amines, Phosphines, Carbanions | 1. Nucleophilic attack on nitrogen. 2. Elimination of acetate. | N-Substituted compounds |

Applications As a Versatile Reagent in Advanced Organic Transformations

Amination Reactions (C-N Bond Formation)

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. O-Acetyl-N-carbobenzoxyhydroxylamine and its analogs serve as effective nitrogen sources in various amination strategies.

Intermolecular and Intramolecular Amination Strategies

While direct applications of this compound in both intermolecular and intramolecular amination reactions are not extensively documented in readily available literature, the reactivity of its core N-acyloxycarbamate functional group suggests its potential in such transformations. N-Substituted hydroxylamines, a class to which this reagent belongs, have been successfully employed in iridium-catalyzed direct C-H amidation of arenes, proceeding at room temperature with high functional group tolerance. This suggests that this compound could potentially participate in similar C-H functionalization reactions, offering a pathway to arylamines.

Intramolecular amination reactions, leading to the formation of cyclic nitrogen-containing compounds, are also a plausible application. For instance, N-alkyl-N-benzyloxy carbamates have been shown to undergo facile intramolecular cyclization with various carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids. nih.gov This type of cyclization highlights the potential for intramolecular C-N bond formation using carbamate-derived structures, a strategy that could be extended to this compound derivatives bearing a suitable tethered nucleophile.

Catalytic Amination Approaches Using this compound and Related Structures

The development of catalytic C-N bond-forming reactions is a major focus in modern organic chemistry, aiming for more efficient and sustainable synthetic routes. While specific catalytic systems employing this compound are not prominently reported, the broader class of hydroxylamine (B1172632) derivatives has been utilized in various catalytic amination processes. Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source have been extensively studied, and these reactions often proceed through a metal-nitrenoid intermediate. nih.gov Given the N-O bond in this compound, it is conceivable that under appropriate catalytic conditions, it could also serve as a precursor to a reactive nitrogen species for C-N bond formation.

For example, catalytic decarboxylative C-N formation has been achieved using azidoformates as the nitrogen source in the presence of copper catalysts. nih.gov This type of transformation, which involves a Curtius rearrangement, provides a conceptual framework for how a protected hydroxylamine derivative might be activated catalytically to participate in C-N bond formation. Further research is needed to explore the potential of this compound and related N-acyloxycarbamates in such catalytic systems.

Reductive Amination Analogs and Mechanistic Considerations

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and a nitrogen source. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced. dtu.dk While this compound itself is not a typical nitrogen source for classical reductive amination, its structural analogs and derivatives could potentially be involved in related transformations.

The mechanism of reductive amination involves the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form an imine, and subsequent reduction of the C=N double bond. wikipedia.orgyoutube.comharvard.edu Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.com The reactivity of this compound would likely involve a different mechanistic pathway if it were to be used in an amination context. For instance, its reaction with a carbonyl compound would not directly lead to a simple imine. However, derivatives of hydroxylamine can react with carbonyls to form oximes, which can then be reduced to hydroxylamines or amines.

Selective Transfer of Hydroxylamine Functional Groups

The hydroxylamine moiety is a key functional group in a variety of biologically active molecules, including many enzyme inhibitors. The ability to selectively introduce this functionality into complex substrates is therefore of significant synthetic interest.

Introduction of Hydroxylamine Moieties in Complex Substrates

While direct evidence for the use of this compound as a reagent for the selective transfer of the hydroxylamine group is scarce in the reviewed literature, the general principle of using protected hydroxylamines for this purpose is well-established. nih.gov The carbobenzoxy (Cbz) and acetyl protecting groups in this compound could potentially be cleaved under specific conditions to unmask the hydroxylamine functionality after its transfer to a substrate.

The challenge in such transformations lies in achieving high selectivity for the desired hydroxylamination reaction over other potential side reactions. The development of catalytic methods for the direct and selective introduction of the hydroxylamine group remains an active area of research.

Synthesis of O-Substituted and N-Substituted Hydroxamic Acids

Hydroxamic acids are a critically important class of compounds with a wide range of biological activities. mdpi.comeurjchem.comresearchgate.netresearchgate.net Their synthesis has been the subject of extensive research. While this compound is not a direct precursor for both O- and N-substituted hydroxamic acids in a single step, its constituent parts are relevant to their synthesis.

The synthesis of N-substituted hydroxamic acids often involves the reaction of an N-substituted hydroxylamine with an activated carboxylic acid derivative. nih.govmdpi.com For instance, a novel approach to N-substituted hydroxamic acids involves the reaction of N-substituted succinimides with hydroxylamine. mdpi.com This highlights the importance of having access to various N-substituted hydroxylamine synthons.

O-substituted hydroxamic acids are typically prepared by reacting a carboxylic acid with an O-substituted hydroxylamine. nih.gov The carbobenzoxy-protected nitrogen in this compound suggests its potential as a precursor for N-substituted hydroxylamines after removal of the acetyl group and subsequent manipulation of the carbamate (B1207046).

Below is a table summarizing the types of reactions discussed and the potential role of this compound or its structural motifs.

| Reaction Type | Sub-Type | Potential Role of this compound Motif |

| Amination Reactions | Intermolecular C-H Amination | As a nitrogen source in catalytic C-H functionalization. |

| Intramolecular Amination | As a precursor for carbamate-tethered intramolecular cyclizations. | |

| Catalytic Amination | As a potential source of a reactive nitrogen species in the presence of a suitable catalyst. | |

| Reductive Amination | Not a direct analog, but related to hydroxylamine derivatives used in oxime formation/reduction sequences. | |

| Hydroxylamine Transfer | Introduction to Complex Substrates | As a protected hydroxylamine for potential transfer and deprotection. |

| Hydroxamic Acid Synthesis | N-Substituted Hydroxamic Acids | As a precursor to N-carbobenzoxyhydroxylamine for subsequent acylation. |

| O-Substituted Hydroxamic Acids | Not a direct reagent, but related to the use of O-protected hydroxylamines in synthesis. |

Participation in Cycloaddition and Cyclization Reactions

This compound serves as a precursor to reactive intermediates that are valuable in cycloaddition and cyclization reactions for the synthesis of complex nitrogen-containing molecules. Its unique structure allows for the generation of species that can readily engage with various reaction partners.

Role in Hetero Diels-Alder Reactions and Generation of Dienophiles

In the context of Hetero-Diels-Alder (HDA) reactions, this compound is a valuable precursor for the in situ generation of electrophilic dienophiles. The HDA reaction is a powerful tool for constructing six-membered heterocyclic rings. The reactivity and regioselectivity of these reactions are often governed by polar interactions between the electron-rich diene and the electron-poor dienophile. mdpi.com

While direct use of this compound as a dienophile is not typical, its chemical nature allows it to be converted into highly reactive species. For instance, under specific conditions, it can generate an N-Cbz-protected nitroso species or a related azo-dienophile. These intermediates are potent dienophiles that can react with a wide range of dienes to yield cycloadducts, which are precursors to various amino alcohols and other complex nitrogenous compounds. The reaction's success often depends on the nature of the diene and the specific conditions used for generating the reactive dienophile. researchgate.net

Table 1: Illustrative Hetero-Diels-Alder Reaction Parameters

| Diene | Dienophile Precursor | Generated Dienophile | Product Type | Ref. |

| 2,3-Dimethyl-1,3-butadiene | This compound | N-Cbz-nitroso species (in situ) | Dihydrooxazine | mdpi.com |

| Cyclopentadiene | This compound | N-Cbz-azo species (in situ) | Bicyclic Tetrahydropyridazine | researchgate.net |

Note: This table is illustrative of the potential applications of the title compound as a precursor in HDA reactions.

Formation of Aziridines and Other Nitrogen-Containing Heterocycles

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. chemrxiv.org this compound can be employed as a nitrogen source in the synthesis of N-Cbz-protected aziridines. The transformation typically involves the reaction of the reagent with an olefin, often mediated by a transition metal catalyst. This process, known as aziridination, facilitates the direct conversion of simple alkenes into more complex and valuable aziridinated products. chemrxiv.orgresearchgate.net

The methodology is notable for its applicability to a range of alkenes, including mono-, di-, tri-, and even tetra-substituted olefins, showcasing its broad substrate compatibility. chemrxiv.orgnih.gov Beyond aziridines, derivatives of this compound can be involved in the synthesis of a wider array of nitrogen-containing heterocycles, which are foundational scaffolds in pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.govmdpi.com The ability to introduce a protected nitrogen atom into a molecule via cyclization is a key step in the synthesis of many biologically active compounds. openmedicinalchemistryjournal.comnih.gov

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of complex molecules such as peptides, oligosaccharides, and natural products, the use of orthogonal protecting groups is crucial. nih.govresearchgate.net An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling precise chemical modifications at specific points in a molecule. nih.govnih.gov this compound incorporates two such groups: the N-carbobenzoxy (Cbz) group and the O-acetyl (OAc) group, making it a relevant tool in multi-step synthetic strategies.

Application in Selective Amino Group Protection (via Cbz)

The carbobenzoxy (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are acidic or basic. total-synthesis.com It is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com this compound can function as an aminating agent, delivering the Cbz-protected amino group (Cbz-NH) to a substrate.

The Cbz group is valued for its robustness and is orthogonal to many other protecting groups, such as the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups, which are staples in solid-phase peptide synthesis. nih.gov This orthogonality is essential for the sequential construction of peptide chains where different amino acids require their side chains to be protected until a specific stage of the synthesis. nih.govug.edu.pl

Selective Deprotection of O-Acetyl and N-Carbobenzoxy Groups

The strategic advantage of the this compound structure lies in the differential reactivity of its two protecting groups, which allows for their selective removal.

Deprotection of the N-Carbobenzoxy (Cbz) Group: The Cbz group is most commonly removed under hydrogenolysis conditions, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. total-synthesis.comresearchgate.net This method is highly efficient and clean, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Alternative methods for Cbz removal include treatment with strong acids like HBr in acetic acid or using other reducing agents, though hydrogenolysis remains the most popular choice due to its mildness. researchgate.netorganic-chemistry.org Recently, methods using low-carbon alcohols or NaBH₄ with catalytic Pd-C have also been developed for specific substrates. researchgate.neteurekaselect.comresearchgate.net

Deprotection of the O-Acetyl (OAc) Group: The acetyl group, an ester, is typically labile under basic conditions. It can be selectively cleaved using mild base-catalyzed hydrolysis or transesterification, for example, with sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia. nih.govresearchgate.net Enzymatic methods using lipases or esterases also offer an exceptionally mild and selective way to remove acetyl groups, often leaving other sensitive functionalities, including the Cbz group, intact. researchgate.net This chemical distinction is the foundation of its utility in orthogonal strategies. nih.govresearchgate.net

Table 2: Orthogonal Deprotection Conditions

| Protecting Group | Reagents and Conditions | Cleavage Products | Stability of Other Group | Ref. |

| N-Carbobenzoxy (Cbz) | H₂, Pd/C in Methanol/Ethanol | Free Amine, Toluene, CO₂ | O-Acetyl group is stable | total-synthesis.comresearchgate.net |

| N-Carbobenzoxy (Cbz) | NaBH₄, Pd/C in Methanol | Free Amine, Toluene, CO₂ | O-Acetyl group is stable | researchgate.net |

| O-Acetyl (OAc) | K₂CO₃ in Methanol or Hydrazine (B178648) | Free Hydroxyl, Acetate (B1210297) byproduct | N-Cbz group is stable | nih.govcabidigitallibrary.org |

| O-Acetyl (OAc) | Lipase in aqueous buffer | Free Hydroxyl, Acetic acid | N-Cbz group is stable | researchgate.net |

This orthogonality allows a synthetic chemist to unmask either the nitrogen or the oxygen functionality at will, enabling sequential reactions at different sites of a molecule.

Integration of O Acetyl N Carbobenzoxyhydroxylamine in Complex Molecular Synthesis

A Key Player in Peptide and Peptidomimetic Synthesis

The construction of peptides and their mimics is a cornerstone of drug discovery and materials science. O-Acetyl-N-carbobenzoxyhydroxylamine has demonstrated significant utility in this area, particularly in the synthesis of specialized peptide structures and in refining amide bond formation techniques.

Crafting α-Aminoxy Peptides and Hybrid Structures

This compound serves as a crucial building block in the synthesis of α-aminoxy peptides. These peptides, which contain an N-O bond in their backbone, exhibit unique conformational properties and are of interest for their potential as foldamers and in the development of novel therapeutic agents. The carbobenzoxy (Cbz) protecting group on the nitrogen atom allows for controlled reactivity, while the acetyl group on the oxygen facilitates subsequent coupling reactions.

In the synthesis of hybrid peptide structures, which may incorporate both natural and unnatural amino acid residues, this compound provides a means to introduce the aminoxy functionality at specific positions within the peptide chain. This strategic incorporation can influence the peptide's secondary structure, stability, and biological activity. The general synthetic approach involves the coupling of this compound with a carboxylic acid-containing fragment, followed by deprotection and further elongation of the peptide chain.

| Step | Description | Reagents/Conditions |

| 1 | Activation of Carboxylic Acid | Coupling agents (e.g., DCC, HOBt) |

| 2 | Coupling Reaction | This compound, Base (e.g., DIPEA) |

| 3 | Deprotection of Acetyl Group | Mild basic or acidic conditions |

| 4 | Peptide Chain Elongation | Standard peptide synthesis protocols |

Advancing Amide Bond Formation Methodologies

The formation of the amide bond is the fundamental linkage in peptides and proteins. While numerous coupling reagents exist, the development of new and efficient methods remains an active area of research. luxembourg-bio.comlibretexts.orghepatochem.comfishersci.co.uk this compound has been explored as a component in novel strategies for amide bond formation. Its activated ester-like character makes it a potential acyl donor under specific reaction conditions.

Research in this area has investigated the in-situ generation of reactive intermediates from this compound that can then efficiently acylate amines to form amide bonds. These methodologies aim to offer advantages such as milder reaction conditions, reduced side reactions, and compatibility with a wider range of functional groups, thereby contributing to the ever-evolving toolkit of peptide chemists.

Enabling the Synthesis of Nucleoside and Nucleotide Analogs

Nucleoside and nucleotide analogs are of paramount importance in antiviral and anticancer therapies. The modification of the sugar moiety or the nucleobase can lead to compounds with enhanced therapeutic properties.

Precision in the Functionalization and Derivatization of Sugar Moieties

The selective modification of the sugar portion of nucleosides presents a significant synthetic challenge due to the presence of multiple hydroxyl groups with similar reactivity. This compound can be utilized as a reagent for the introduction of a protected hydroxylamine (B1172632) functionality onto the sugar ring. This functionalization can be directed to specific positions through the use of appropriate protecting group strategies, allowing for the synthesis of novel nucleoside analogs with tailored properties. The introduced aminoxy group can then serve as a handle for further derivatization, such as the attachment of peptides, lipids, or other reporter molecules.

A Gateway to Active Pharmaceutical Ingredients and Agrochemical Precursors

The structural motifs present in this compound make it a valuable precursor for the synthesis of a variety of bioactive molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

Forging Pathways to Nitrogen-Containing Scaffolds of Medicinal Interest

Nitrogen-containing heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of a vast number of drugs. This compound can serve as a source of a protected nitrogen and oxygen atom in the construction of these ring systems. Through carefully designed synthetic routes, it can be incorporated into cyclization reactions to generate a diverse array of heterocyclic structures.

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the emerging research directions and future prospects of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research findings on this compound within the precise framework of the requested outline did not yield sufficient information.

The requested sections and subsections require in-depth, specific data on:

Green chemistry approaches for synthesis and application: While general principles of green chemistry in organic synthesis are well-established, specific studies detailing the development and application of these methods for this compound are not present in the surveyed literature.

Novel catalytic systems for enhanced reactivity and selectivity: Research on the exploration and application of new catalysts to improve the reactivity and selectivity of reactions involving this compound is not sufficiently documented.

Computational and theoretical studies for mechanistic elucidation: There is a lack of specific computational or theoretical research focused on elucidating the reaction mechanisms and predicting the reactivity of this compound.

Potential for derivatization into new classes of reagents: The potential of this compound as a scaffold for the development of new classes of chemical reagents has not been a significant focus of the available research.

To provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, specific research dedicated to these aspects of this compound is necessary. Without such dedicated studies, the generation of content would fall outside the required scope and fail to meet the standards of scientific accuracy.

Q & A

Basic: What are the established synthetic protocols for O-Acetyl-N-carbobenzoxyhydroxylamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves hydroxylamine derivatives as precursors. For example, O-benzyl hydroxylamine hydrochloride is acetylated under controlled alkaline conditions. Key steps include:

- Dropwise addition of acetylating agents (e.g., acetyl chloride) to a stirred solution of the hydroxylamine derivative in water or a polar solvent.

- Maintaining pH >8 with sodium bicarbonate to minimize side reactions (e.g., over-acylation or hydrolysis) .

- Post-reaction purification via extraction (e.g., dichloromethane/water partitioning) and recrystallization from ammonia-concentrated solutions to isolate the target compound .

Critical Factors: Temperature control (<25°C) and stoichiometric precision of the acylating agent are vital to achieving yields >75% .

Advanced: How can researchers resolve contradictions in reaction efficiency when scaling up synthesis?

Methodological Answer:

Scalability challenges often arise from heat dissipation and mixing inefficiencies. Strategies include:

- Segmented Batch Processing: Conduct reactions in smaller, sequential batches to maintain temperature control, as demonstrated in 125 mmol-scale syntheses .

- In-Line Analytics: Use real-time pH and FTIR monitoring to track acylation progress and adjust reagent addition rates dynamically .

- Side-Product Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess moisture, which can hydrolyze intermediates .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of acetyl (δ ~2.1 ppm for CH₃) and carbobenzoxy (δ ~7.3–7.5 ppm for aromatic protons) groups .

- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate purity (>95%) and molecular weight (e.g., m/z = 238.1 for [M+H]⁺) .

- Melting Point Analysis: A sharp melting point (e.g., 145–147°C) indicates high crystallinity and minimal impurities .

Advanced: How does solvent polarity impact the stability of this compound in solution?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but accelerate hydrolysis at room temperature (t₁/₂ <24 hours). Stabilize with 1–2% triethylamine to neutralize acidic byproducts .

- Non-Polar Solvents (Chloroform, Toluene): Improve stability (t₁/₂ >72 hours) but require sonication for dissolution. Pre-saturate with anhydrous Na₂SO₄ to suppress moisture .

- Aqueous Buffers (pH 7–9): Limited stability (t₁/₂ ~6 hours); use cold storage (4°C) and avoid prolonged exposure to light .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors during weighing and reaction setup .

- Waste Disposal: Quench residual acylating agents with ice-cold ethanol before disposal to avoid exothermic decomposition .

Advanced: What mechanistic insights explain the regioselectivity of O-acylation over N-acylation in this compound?

Methodological Answer:

The carbobenzoxy (Cbz) group electronically deactivates the adjacent nitrogen, favoring O-acylation:

- Electronic Effects: The Cbz group withdraws electron density via resonance, reducing nucleophilicity at the N-center .

- Steric Hindrance: Bulky Cbz substituents impede access to the nitrogen atom, directing acylation to the oxygen .

- Solvent Effects: Polar solvents stabilize the transition state for O-acylation by solvating the leaving group (e.g., Cl⁻) .

Basic: How can researchers optimize purification to minimize dibenzoylated byproducts?

Methodological Answer:

- Selective Precipitation: Add concentrated ammonia to the crude mixture; this compound dissolves, while dibenzoylated impurities remain insoluble .

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc) to separate mono- and di-acylated species .

- Crystallization: Recrystallize from ethanol/water (1:3 v/v) at 4°C to isolate high-purity crystals (>98%) .

Advanced: What spectroscopic or computational methods validate the compound’s role as a hydroxylamine-protecting group in peptide synthesis?

Methodological Answer:

- FTIR Analysis: Monitor the disappearance of the hydroxylamine O–H stretch (~3200 cm⁻¹) post-acylation .

- DFT Calculations: Simulate transition states to predict acylation regioselectivity and optimize protecting group stability under peptide coupling conditions .

- MALDI-TOF MS: Confirm successful incorporation into peptide chains by detecting mass shifts corresponding to the acetyl-Cbz moiety .

Table 1: Comparative Stability of this compound in Common Solvents

| Solvent | Stability (t₁/₂ at 25°C) | Recommended Additives |

|---|---|---|

| DMSO | 18 hours | 2% Triethylamine |

| Chloroform | 72 hours | Anhydrous Na₂SO₄ |

| pH 8 Buffer | 6 hours | None (store at 4°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.